molecular formula C7H5BrClNO2 B13450258 (2-Bromo-6-chloropyridin-4-YL)acetic acid

(2-Bromo-6-chloropyridin-4-YL)acetic acid

Cat. No.: B13450258
M. Wt: 250.48 g/mol
InChI Key: QAQUAAXFYAKJJC-UHFFFAOYSA-N
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Description

(2-Bromo-6-chloropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chloropyridin-4-YL)acetic acid typically involves the bromination and chlorination of pyridine derivativesThe reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chloropyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

(2-Bromo-6-chloropyridin-4-YL)acetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Bromo-6-chloropyridin-4-YL)acetic acid include other halogenated pyridine derivatives, such as:

  • 2-Bromo-4-chloropyridine
  • 2-Chloro-6-bromopyridine
  • 2-Iodo-6-chloropyridine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

2-(2-bromo-6-chloropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5BrClNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

QAQUAAXFYAKJJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)CC(=O)O

Origin of Product

United States

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